Product packaging for 1-Ethyl-2-(thiophen-3-yl)piperidine(Cat. No.:)

1-Ethyl-2-(thiophen-3-yl)piperidine

Cat. No.: B11805149
M. Wt: 195.33 g/mol
InChI Key: YPZARBPDRDXPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Ethyl-2-(thiophen-3-yl)piperidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, offered exclusively for research use. This compound features a piperidine ring, a privileged scaffold in drug discovery, substituted with a thiophene heterocycle . The piperidine moiety is a fundamental building block found in more than twenty classes of pharmaceuticals, underscoring its importance in the development of bioactive molecules . The integration of the thiophene ring, a common feature in various therapeutic agents, further enhances the compound's potential as a key intermediate for the synthesis of novel active molecules . Compounds combining piperidine and thiophene rings have been investigated for a range of biological activities. Research on analogous structures has shown potential interactions with the central nervous system, including affinity for serotonin receptors, which may be relevant in the study of conditions like anxiety and depression . Furthermore, such hybrid structures are explored in the design of antiviral agents, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . The structural features of this compound make it a valuable scaffold for constructing more complex molecules for structure-activity relationship (SAR) studies and for probing novel biological mechanisms. This product is intended for research and development applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NS B11805149 1-Ethyl-2-(thiophen-3-yl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

1-ethyl-2-thiophen-3-ylpiperidine

InChI

InChI=1S/C11H17NS/c1-2-12-7-4-3-5-11(12)10-6-8-13-9-10/h6,8-9,11H,2-5,7H2,1H3

InChI Key

YPZARBPDRDXPDI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CSC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl 2 Thiophen 3 Yl Piperidine and Analogues

Strategies for Piperidine (B6355638) Ring Formation in Thiophene-Substituted Systems

The creation of piperidine rings substituted with a thiophene (B33073) group involves specific synthetic challenges, including the potential for catalyst poisoning by the sulfur atom of the thiophene ring and the need for regioselective and stereoselective control. The primary strategies employed are the hydrogenation of corresponding thiophene-substituted pyridinium (B92312) salts or the intramolecular cyclization of carefully designed linear substrates.

Hydrogenation is a powerful and atom-economical method for synthesizing saturated heterocycles like piperidine from their aromatic pyridine (B92270) precursors. This transformation involves the reduction of the pyridine ring using hydrogen gas or a hydrogen source, typically mediated by a metal catalyst. For thiophene-substituted systems, catalyst selection is crucial to ensure the reduction of the pyridine ring without affecting the thiophene moiety.

A highly effective method for producing enantiomerically enriched piperidines is the asymmetric hydrogenation of their corresponding pyridinium salt precursors. acs.org This approach is particularly valuable for synthesizing chiral 2-substituted piperidines, including those with thiophene substituents.

Research has demonstrated the efficacy of iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts. acs.org This method can yield α-heteroaryl piperidines with high levels of enantioselectivity. acs.org For instance, the hydrogenation of N-benzylpyridinium salts with 2-thiophene substituents has been achieved with excellent results. acs.org The process is chemoselective, reducing only the pyridine ring while leaving other functional groups, such as halogens, intact. acs.org

A similar strategy involves rhodium-catalyzed transfer hydrogenation. dicp.ac.cnresearchgate.netliverpool.ac.uk In this method, a hydrogen source like a formic acid/triethylamine mixture is used in place of hydrogen gas. dicp.ac.cn This technique has been successfully applied to the synthesis of a variety of chiral piperidines from pyridinium salts with high diastereoselectivity and enantioselectivity. dicp.ac.cnresearchgate.netbohrium.com The mechanism can involve a reductive transamination, where a chiral primary amine induces chirality in the final piperidine product. dicp.ac.cnresearchgate.net

Below is a table summarizing the results of iridium-catalyzed asymmetric hydrogenation for producing various heteroaryl-substituted piperidines.

Substrate (Pyridinium Salt Precursor)Catalyst SystemProductYield (%)Enantiomeric Ratio (er)Reference
N-Benzyl-2-(benzothiophen-2-yl)pyridiniumIridium Complex2-(Benzothiophen-2-yl)piperidine derivative8996.6:3.4 acs.org
N-Benzyl-2-(dibenzothiophen-4-yl)pyridiniumIridium Complex2-(Dibenzothiophen-4-yl)piperidine derivative9395.1:4.9 acs.org
N-Benzyl-2-(thiophen-2-yl)pyridiniumIridium Complex2-(Thiophen-2-yl)piperidine derivative-96.4:3.6 acs.org
N-Benzyl-2-(thiophen-3-yl)pyridiniumIridium Complex2-(Thiophen-3-yl)piperidine (B12510095) derivative-96.7:3.3 acs.org
N-Benzyl-2-(p-chlorophenyl)pyridiniumIridium Complex2-(p-Chlorophenyl)piperidine derivative9295.5:4.5 acs.org

Beyond the asymmetric hydrogenation of pyridinium salts, other catalytic reduction methods can be employed to form the piperidine ring or to modify it. For instance, the N-ethyl group of the target compound can be introduced by reducing an N-acetylpiperidine precursor. A specific method involves the reduction of 1-acetylpiperidine (B1204225) using a PtV/titania catalyst in acetic acid under hydrogen pressure, which yields 1-ethylpiperidine (B146950) as the sole product. chemicalbook.com

Another approach is the reduction of pyridine N-oxides to piperidines using ammonium (B1175870) formate (B1220265) and a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This method is noted for its simplicity, high yields, and mild reaction conditions, avoiding the use of strong acids or harsh reagents. organic-chemistry.org However, some catalytic hydrogenation methods can present challenges when applied to thiophene-containing molecules. For example, certain conditions for the hydroboration/hydrogenation of pyridines can lead to the ring-opening of 2-thienyl substituents to form thiols. nih.gov

PrecursorCatalyst/ReagentsSolventConditionsProductYield (%)Reference
1-AcetylpiperidinePtV/titania, H₂Acetic Acid130°C, 10 bar H₂1-Ethylpiperidine20 chemicalbook.com
Pyridine N-oxidesPd/C, Ammonium Formate-Mild conditionsPiperidinesHigh organic-chemistry.org

An alternative to reducing aromatic systems is the construction of the piperidine ring from a linear, acyclic precursor through intramolecular cyclization. This strategy allows for the installation of various substituents on the ring by designing the appropriate starting material. These reactions can proceed through different mechanisms, including those involving alkene or radical-mediated processes.

Intramolecular cyclization involving an alkene functional group is a versatile method for synthesizing substituted piperidines. nih.govresearchgate.net One such approach is the oxidative amination of non-activated alkenes. nih.gov For example, a gold(I) complex can catalyze the cyclization of an amine onto a pendant alkene in the presence of an iodine(III) oxidizing agent, leading to a substituted piperidine. nih.gov A palladium-catalyzed version of this reaction has also been developed, utilizing a pyridine-oxazoline ligand to achieve enantioselectivity. nih.gov

Another pathway is a reductive hydroamination/cyclization cascade of alkynes. nih.gov This acid-mediated reaction proceeds through an enamine and subsequent iminium ion formation, which is then reduced to yield the piperidine ring. nih.gov

Radical cyclizations offer a powerful method for forming C-C and C-N bonds under mild conditions. organic-chemistry.orgnih.gov These reactions are often initiated by light (photoredox catalysis) or a radical initiator. For instance, a photoredox strategy using a strongly reducing organic catalyst can generate an aryl radical from a linear aryl halide precursor. nih.gov This radical can then undergo regioselective cyclization onto a tethered alkene to form complex spiro-fused piperidines after a final hydrogen-atom transfer step. nih.gov

Cobalt(II) catalysis can mediate the intramolecular cyclization of linear amino-aldehydes to form piperidines. nih.gov Similarly, a combination of photoredox, cobaloxime, and amine catalysis enables the radical cyclization of aldehydes with pendant alkenes to afford various ring sizes, including piperidines. organic-chemistry.org The use of thiyl radicals is particularly relevant for thiophene synthesis and can be applied to cyclization cascades involving unsaturated substrates. mdpi.com

Intermolecular Cyclization and Annulation Strategiestandfonline.com

The formation of the piperidine ring through intermolecular reactions is a cornerstone of heterocyclic synthesis. These strategies involve the joining of two or more linear fragments to construct the cyclic scaffold. Annulation methods, particularly those that form two new bonds in a single cascade, are highly efficient for creating substituted piperidines. nih.gov For instance, the [5+1] annulation strategy combines a five-atom component with a one-atom component, often an amine, to form the six-membered ring. nih.gov Transition metal catalysis, using elements like iridium, can facilitate these transformations through hydrogen borrowing cascades, enabling the use of alcohols as substrates. nih.gov Similarly, N-sulfonyliminium ions, activated by Lewis acidic transition metal triflates, can trigger intramolecular cyclizations to form N-sulfonyl piperidines, which can be further modified. usm.edu

Reductive Amination Approachesnih.gov

Reductive amination is a versatile and widely used method for C-N bond formation and can be adapted for the cyclization of piperidine rings. nih.govresearchgate.net This approach typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is subsequently reduced in situ. researchgate.net In the context of piperidine synthesis, this can be an intramolecular process where a precursor molecule containing both an amine and one or more carbonyl groups (or their equivalents) cyclizes. researchgate.net

A key advantage of reductive amination is the availability of various reducing agents, allowing for a broad range of functional group tolerance. researchgate.net Common reagents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.net However, due to the toxicity of cyanide byproducts, alternatives such as the borane-pyridine complex (BAP) have been developed and proven effective for the reductive amination of secondary amines like piperidines with various aldehydes. tandfonline.com This method avoids nitrile impurities and often gives higher yields. tandfonline.com

AmineCarbonyl CompoundReducing AgentSolventKey FindingsReference
Substituted PiperidinesAromatic, Heterocyclic, Aliphatic AldehydesBorane-pyridine (BAP)Ethanol, Toluene, or CH2Cl2BAP is a superior replacement for NaCNBH3, eliminating nitrile impurities and reducing side reactions. The method is compatible with various functional groups, including olefins and esters. tandfonline.com
AminesAldehydes or KetonesVarious (e.g., H2, Pd/C; Hydrides)VariousThe reaction proceeds via an imine or iminium ion intermediate. The choice of reducing agent is critical for stereoselectivity and functional group compatibility. researchgate.net
4-Hydroxy-4-(thiophen-2-yl)piperidineSubstituted ButyraldehydeSodium CyanoborohydrideMethanolThis method demonstrates the use of a pre-formed thiophene-piperidine scaffold in a subsequent reductive amination to add a substituent to the nitrogen. google.com
Multi-Component Reactions for Heterocyclic Scaffold Assemblynih.govrsc.org

Multi-component reactions (MCRs) offer a highly efficient route to complex molecular scaffolds like polysubstituted piperidines by combining three or more starting materials in a single, one-pot operation. acs.orgnih.gov These reactions build molecular complexity rapidly and are often atom-economical.

One notable example is a three-component vinylogous Mannich-type reaction using a 1,3-bis-trimethylsilylenol ether, various aldehydes, and a chiral α-methyl benzylamine. rsc.org This stereoselective process yields chiral dihydropyridinone adducts, which serve as versatile intermediates for building a range of chiral piperidine compounds. rsc.org Another approach involves a pseudo-five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate highly functionalized piperidines. acs.org Catalytic systems, such as those co-catalyzed by Yb(OTf)3 and AgOTf, can also facilitate novel one-pot syntheses of piperidone derivatives from simple starting materials like dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com

Reaction TypeComponentsCatalyst/ReagentKey Intermediate/ProductReference
Vinylogous Mannich-type Reaction1,3-bis-trimethylsilylenol ether, Aldehydes, Chiral α-methyl benzylamineSn(OTf)2Chiral 2,3-dihydropyridinones rsc.org
Pseudo Five-Component ReactionAromatic aldehydes, Ammonium acetate, β-Nitrostyrenes, Meldrum's acidNone specifiedHighly functionalized piperidines with a Meldrum's acid moiety acs.org
One-pot Piperidone SynthesisDimethyl malonate, Formaldehyde O-benzyl oximeYb(OTf)3 / AgOTfTrimethyl 3,5,5-piperidonetricarboxylate tandfonline.com
Ugi Four-Component ReactionResin-bound glutamic acid, Aldehydes, Isocyanides, AminesNone specifiedN-substituted pyrrolidinone-tethered N-substituted piperidines acs.org

Functionalization and Derivatization Strategies at Piperidine Nitrogen (N1)acs.orgajchem-a.com

Once the 2-(thiophen-3-yl)piperidine core is assembled, the introduction of the ethyl group at the N1 position is a critical step. This is typically achieved through standard N-alkylation or a two-step acylation-reduction sequence.

Alkylation and Acylation Methods at N1 for Ethyl Group Introductionnih.govacs.orgbenchchem.com

N-Alkylation is a direct method for introducing the ethyl group onto the piperidine nitrogen. This nucleophilic substitution reaction involves treating the secondary amine, 2-(thiophen-3-yl)piperidine, with an ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. Phase-transfer catalysis can be employed to enhance the efficiency of alkylation, particularly in biphasic systems.

N-Acylation followed by reduction offers an alternative, indirect route. The piperidine nitrogen is first acylated using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to form an N-acetylpiperidine intermediate. This amide is then reduced to the corresponding N-ethyl derivative. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH4). researchgate.net A patented method describes the reduction of 1-acetylpiperidine to 1-ethylpiperidine using hydrogen gas over a PtV/titania catalyst in acetic acid. chemicalbook.com

MethodReagent(s)IntermediateKey FeaturesReference
N-Alkylation Ethyl halide (e.g., EtI, EtBr), Base (e.g., K2CO3)NoneDirect, one-step process.
N-Acylation/Reduction 1. Acetyl chloride or Acetic anhydride2. Reducing agent (e.g., LiAlH4, H2/Catalyst)N-acetyl-2-(thiophen-3-yl)piperidineTwo-step process; useful when direct alkylation is problematic. researchgate.netchemicalbook.com

Stereoselective Approaches to N1-Substituted Piperidinesacs.org

Achieving stereoselectivity in the synthesis of substituted piperidines is crucial, as different stereoisomers can have distinct biological properties. Stereocontrol can be introduced either during the formation of the piperidine ring or in subsequent modifications.

Asymmetric synthesis can be achieved through various strategies:

Chiral Auxiliaries: Using chiral amines, such as α-methyl benzylamine, can direct the stereochemical outcome of cyclization reactions. rsc.org

Catalytic Asymmetric Synthesis: Transition metal catalysts paired with chiral ligands are widely used for the asymmetric hydrogenation of pyridine precursors or in cyclization reactions to yield enantioenriched piperidines. nih.govacs.org For example, Rh-catalyzed asymmetric carbometalation of dihydropyridines can produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. acs.org

Kinetic Resolution: A racemic mixture of a piperidine derivative can be resolved using a chiral catalyst that selectively acylates one enantiomer faster than the other, allowing for the separation of the unreacted enantiomer and the acylated product. nih.gov

Enzymatic Reactions: Biocatalysis, using enzymes like imine reductases (IREDs) and ene-reductases (EREDs), offers a powerful method for the stereoselective reduction of precursors to furnish chiral piperidines. nih.gov

A notable conformational effect has been observed in the kinetic resolution of disubstituted piperidines, where there is a strong preference for the acylation of conformers in which the α-substituent (like the thiophene group) occupies an axial position. nih.gov

Thiophene Moiety Integration and Positional Isomerism (Thiophen-2-yl vs. Thiophen-3-yl)nih.gov

The synthesis of the target compound requires the specific integration of a thiophen-3-yl group at the C2 position of the piperidine ring. The synthetic strategy is heavily dependent on the choice of the initial thiophene-containing starting material, which dictates the final position of the sulfur heterocycle.

The preparation of 2-(thiophen-2-yl)piperidine analogues often begins with commercially available and relatively inexpensive thiophene-2-carboxaldehyde or 2-acetylthiophene. organic-chemistry.orgnih.gov These can undergo reactions like Knoevenagel condensation followed by cyclization and reduction to build the piperidine ring. Another route involves the addition of Grignard reagents to pyridine N-oxides, where a thienyl Grignard reagent can be used to introduce the thiophene moiety at the 2-position of the pyridine, which is subsequently reduced. organic-chemistry.orgresearchgate.net

The positional isomerism also influences reactivity. The electronic and steric environment of the thiophen-2-yl group differs from that of the thiophen-3-yl group, which can affect the efficiency and regioselectivity of subsequent synthetic steps.

Coupling Reactions for Thiophene Ring Attachment

The attachment of a thiophene ring to the second position of a piperidine ring is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, offering reliable methods for forming C(sp²)-C(sp³) bonds.

Palladium-catalyzed reactions are particularly prominent. Methods like the Negishi coupling, which involves the reaction of an organozinc reagent with an organohalide, are well-established. dntb.gov.ua In this context, an N-protected 2-lithiated piperidine can be transmetalated with a zinc salt to form the organozinc species. This intermediate is then coupled with a halogenated thiophene (e.g., 3-bromothiophene) in the presence of a palladium catalyst to form the desired thiophene-piperidine linkage. dntb.gov.uawhiterose.ac.uk

Another powerful palladium-catalyzed method is the Buchwald-Hartwig amination, which can be adapted for C-C bond formation, or more directly, direct C-H arylation. researchgate.net Direct C-H activation is an increasingly important strategy as it avoids the pre-functionalization of the piperidine ring. researchgate.net This approach involves the activation of a C-H bond at the C-2 position of the piperidine by a transition metal catalyst, which then facilitates coupling with the thiophene moiety. researchgate.net Copper catalysts have also been employed for similar transformations. researchgate.net

The general scheme for these coupling reactions typically involves an N-protected piperidine derivative and a functionalized thiophene, as summarized below:

Negishi Coupling: N-Boc-2-piperidylzinc halide + 3-halothiophene → N-Boc-2-(thiophen-3-yl)piperidine

Direct C-H Arylation: N-protected piperidine + 3-halothiophene → N-protected 2-(thiophen-3-yl)piperidine

Stereochemical Control in Thiophene-Piperidine Linkage

Controlling the stereochemistry at the C-2 position of the piperidine ring is critical, as different enantiomers or diastereomers of a molecule can have distinct properties. Several strategies are employed to achieve stereochemical control in the synthesis of 2-arylpiperidines like 1-Ethyl-2-(thiophen-3-yl)piperidine.

One highly effective method is kinetic resolution . acs.org This technique involves the use of a chiral reagent or catalyst that reacts at different rates with the two enantiomers of a racemic starting material. For N-Boc-2-arylpiperidines, a chiral base system, such as n-butyllithium (n-BuLi) complexed with the chiral diamine (-)-sparteine, can be used. acs.orgrsc.org This complex selectively deprotonates one enantiomer at the C-6 position, allowing it to be quenched with an electrophile, while the other unreacted enantiomer can be recovered in high enantiomeric excess. rsc.orgmanchester.ac.uk By choosing the appropriate enantiomer of the chiral ligand, such as (+)-sparteine, the selectivity can be inverted to favor the other enantiomer of the product. rsc.org

Another approach involves asymmetric synthesis starting from chiral precursors. For instance, chiral non-racemic bicyclic lactams can be synthesized from the cyclodehydration of achiral aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol. rsc.org These chiral lactams can then be manipulated through various chemical steps to yield enantiomerically pure (R)- or (S)-2-arylpiperidines. rsc.org Diversity-oriented synthesis (DOS) strategies also provide access to the complete matrix of possible stereoisomers of substituted piperidines, allowing for comprehensive exploration of stereochemical space. nih.gov

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

The refinement of synthetic routes is crucial for making the production of target molecules like this compound practical and efficient. Optimization focuses on improving reaction conditions, catalysis, and purification methods to maximize the yield of the desired product while minimizing waste and byproducts. nih.gov Modern strategies, including computer-aided retrosynthesis and flow chemistry, can significantly improve the efficiency and environmental impact of these synthetic pathways. lboro.ac.uk

Catalysis and Reaction Condition Optimization

The choice of catalyst and the fine-tuning of reaction conditions are paramount for optimizing yield and selectivity. In cross-coupling reactions to form the 2-arylpiperidine structure, the catalyst system—comprising a metal precursor and a ligand—is a key variable.

For palladium-catalyzed arylations, electron-rich and sterically demanding phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine) have proven effective at promoting the crucial oxidative addition step, even allowing for the use of less reactive aryl chlorides at room temperature. dntb.gov.ua For rhodium-catalyzed asymmetric reactions, the choice of chiral ligand is critical for enantioselectivity. As shown in the table below, extensive screening of ligands and reaction parameters is often necessary to achieve optimal results. acs.org

Changes in solvent, base, and temperature can dramatically influence reaction outcomes. For example, in the Rh-catalyzed asymmetric carbometalation of a dihydropyridine, a combination of [Rh(cod)(OH)]₂, the ligand (S)-Segphos, and aqueous CsOH in a specific solvent mixture at 70 °C was found to be optimal. acs.org Deviations from these conditions led to reduced yield and/or enantioselectivity. acs.org

Table 1: Example of Reaction Optimization for Asymmetric Synthesis
EntryCatalyst/LigandSolventBaseTemp (°C)Yield (%)Enantiomeric Excess (%)Reference
1[Rh(cod)(OH)]₂ / (S)-SegphosTHP:Toluene:H₂OCsOH708196 acs.org
2[Rh(cod)(OH)]₂ / (S)-SegphosTHP:Toluene:H₂O (lower concentration)CsOH70<10- acs.org
3[Rh(cod)(OH)]₂ / (R,S)-JosiphosTHP:Toluene:H₂OCsOH707588 acs.org
4[Rh(cod)Cl]₂ / (S)-SegphosTHP:Toluene:H₂OCsOH706595 acs.org

This table is illustrative, based on data for a related asymmetric synthesis, demonstrating the impact of optimizing various parameters.

Purification Techniques for Chemical Synthesis Products

After the chemical synthesis is complete, the crude product is a mixture containing the desired compound, unreacted starting materials, catalysts, and byproducts. Purification is a critical final step to isolate the target molecule with high purity. A multi-step purification protocol is often required.

Extraction and Washing: The first step often involves liquid-liquid extraction to separate the product from water-soluble impurities. The crude reaction mixture is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or a brine solution. google.com

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) is an effective method for separating compounds based on differences in their boiling points. This is particularly useful for removing lower-boiling solvents or higher-boiling impurities. google.com

Crystallization: Crystallization is a powerful technique for purifying solid compounds. chemrevlett.com The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, ethanol-ethyl acetate) and allowed to cool slowly. google.comchemrevlett.com As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals, while impurities remain dissolved in the solvent (the mother liquor). chemrevlett.com The pure crystals are then collected by filtration. chemrevlett.com

Chromatography: Column chromatography is a highly versatile technique used to separate individual components from a complex mixture. The mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture). Different components travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation.

Table 2: Common Purification Techniques in Piperidine Synthesis
TechniquePrincipleTarget Impurities RemovedReference
ExtractionDifferential solubilityWater-soluble salts, reagents google.com
DistillationDifference in boiling pointsSolvents, volatile impurities, non-volatile residues google.com
CrystallizationDifferential solubility at varying temperaturesSoluble impurities, isomers google.comchemrevlett.com
Column ChromatographyDifferential adsorption/partitioningByproducts with similar polarity, isomers-

Characterization of this compound Remains Elusive in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed experimental data on the advanced spectroscopic and chromatographic characterization of the chemical compound this compound is not publicly available. As a result, a complete analysis as per the requested outline cannot be furnished at this time.

The inquiry sought to build a detailed scientific article covering the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound. The intended structure of the article was to include:

Advanced Spectroscopic and Chromatographic Characterization of 1 Ethyl 2 Thiophen 3 Yl Piperidine

Mass Spectrometry (MS) Techniques

Fragmentation Pattern Analysis

While general spectroscopic characteristics of the constituent moieties—the N-ethylpiperidine and the thiophene (B33073) ring—are well-documented for a variety of related compounds, specific experimental data such as chemical shifts, coupling constants, high-resolution mass-to-charge ratios, and detailed fragmentation patterns for the precise structure of 1-Ethyl-2-(thiophen-3-yl)piperidine have not been located in the searched scientific literature.

For a scientifically rigorous and accurate article, the presentation of such specific data is crucial. This would typically involve the synthesis of the compound followed by its purification and subsequent analysis using the aforementioned spectroscopic and chromatographic techniques. The absence of published research detailing these steps for this compound means that any attempt to construct the requested article would be based on speculation and extrapolation from related but distinct molecules. This would not meet the required standard of scientific accuracy for a document focused solely on this specific compound.

Further research, involving the actual synthesis and characterization of this compound, would be necessary to generate the data required to populate the detailed sections outlined in the initial request.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the piperidine (B6355638) ring, the ethyl group, and the thiophene moiety.

The spectrum would likely show absorptions for C-H stretching vibrations of the saturated piperidine ring and the ethyl group in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the thiophene ring would appear at slightly higher wavenumbers, typically between 3000 and 3100 cm⁻¹. The C-N stretching vibration of the tertiary amine within the piperidine ring is anticipated to be observed in the fingerprint region, generally between 1000 and 1250 cm⁻¹. Furthermore, the characteristic C-S stretching vibration of the thiophene ring would likely be present in the 600-800 cm⁻¹ range. The presence of these specific bands would confirm the key functional groups of the compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchThiophene
2975-2850C-H StretchPiperidine, Ethyl
1450-1375C-H BendPiperidine, Ethyl
1250-1000C-N StretchTertiary Amine
800-600C-S StretchThiophene

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from potential impurities or byproducts from a synthesis reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reverse-phase HPLC method would be suitable for this analysis. unodc.org A C18 column would likely be used as the stationary phase, which separates compounds based on their hydrophobicity. unodc.org The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any impurities. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the thiophene ring exhibits strong absorbance, likely around 230-240 nm. nih.gov The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds. researchgate.net For this compound, a capillary column with a non-polar stationary phase, such as one based on polydimethylsiloxane, would be appropriate. rsc.org The sample, dissolved in a suitable volatile solvent, is injected into the heated inlet, where it is vaporized and carried by an inert gas, like helium, through the column. rsc.org The temperature of the column oven is typically programmed to increase over time to ensure the efficient separation of compounds with different boiling points. rsc.org

Upon elution from the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragment ions are then detected. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group, cleavage of the piperidine ring, and fragmentation of the thiophene ring, providing a unique fingerprint for its identification. nih.gov

Table 3: Predicted Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Ionization Mode Electron Impact (70 eV)
Mass Range 40-500 m/z
Expected Major Fragments (m/z) Molecular Ion, [M-C₂H₅]⁺, fragments from piperidine and thiophene ring cleavage

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unodc.org To perform this analysis, a single, high-quality crystal of this compound would be required. The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

The data obtained from X-ray crystallography would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. This would allow for the unambiguous determination of the conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the ethyl and thiophene substituents. For instance, it would reveal whether the thiophene group occupies an axial or equatorial position on the piperidine ring. While no specific crystal structure for this compound is publicly available, a hypothetical set of crystallographic parameters can be proposed based on similar structures. nih.gov

Table 4: Representative X-ray Crystallography Parameters (Hypothetical)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~8.2
c (Å) ~15.1
β (°) ** ~95.0
Volume (ų) ~1290
Z 4
Calculated Density (g/cm³) **~1.15

Computational and Theoretical Investigations of 1 Ethyl 2 Thiophen 3 Yl Piperidine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a small molecule (ligand) and a macromolecular target, such as a protein, thereby providing insights into the ligand's potential biological activity.

Prediction of Binding Affinities with Biological Macromolecules

The prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a key outcome of molecular docking simulations. This value estimates the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction.

In studies of analogous compounds, such as 1,2,3-triazolyl-pyridine hybrids, docking simulations have been used to predict their binding affinities with targets like Aurora B kinase. For example, a phenyl-substituted hybrid showed a binding energy of -9.1 kcal/mol, while the introduction of an electron-donating group resulted in a more favorable binding energy of -9.9 kcal/mol. Conversely, replacing the phenyl ring with a thiophenyl group led to a slightly decreased, yet still significant, binding energy of -8.6 kcal/mol. These examples highlight how subtle changes in chemical structure can influence binding affinity, a principle that would be equally applicable to 1-Ethyl-2-(thiophen-3-yl)piperidine.

A hypothetical docking study of this compound against a relevant biological target would yield similar data, providing a quantitative measure of its potential to interact with specific proteins.

Table 1: Illustrative Binding Affinities of Related Compounds from Molecular Docking Studies

Compound ClassTarget ProteinBinding Affinity (kcal/mol)
Phenyl-substituted 1,2,3-triazolyl-pyridineAurora B kinase-9.1
Methoxy-substituted 1,2,3-triazolyl-pyridineAurora B kinase-9.9
Thiophenyl-substituted 1,2,3-triazolyl-pyridineAurora B kinase-8.6

This table is for illustrative purposes and shows data for related compounds, not this compound.

Analysis of Binding Poses and Interaction Motifs

Beyond predicting binding affinity, molecular docking reveals the specific binding pose of the ligand within the active site of the target. This includes the three-dimensional orientation and conformation of the ligand. Analysis of this pose allows for the identification of key interaction motifs, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-target complex.

For example, docking studies of 2-piperazin-1-yl-quinazolines as inhibitors of the integrin αIIbβ3 have been instrumental in determining the key protein-ligand interactions. Similarly, for the 1,2,3-triazolyl-pyridine hybrids, the analysis of binding poses revealed various π-interactions, including π-π, π-cation, and π-sigma contacts with specific amino acid residues like Tyr156, Lys106, and Leu83. The thiophene (B33073) ring in a compound like this compound would be expected to participate in such π-π interactions with aromatic residues in a protein's binding pocket.

A detailed analysis of the binding pose of this compound would map out its specific interactions, providing a rational basis for its potential mechanism of action and for designing more potent derivatives.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating a wide range of molecular properties, including electronic structure, conformational energies, and vibrational frequencies.

Specific DFT calculations for this compound are not documented in the available literature. However, studies on similar heterocyclic compounds provide a clear indication of the insights that can be gained from such analyses.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

DFT calculations can elucidate the electronic structure of a molecule, providing information about the distribution of electron density and the energies of the molecular orbitals. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the energy gap between them are crucial for understanding a molecule's chemical reactivity and kinetic stability.

The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, representing the nucleophilic character of the molecule. The LUMO is the orbital that is most likely to accept electrons, indicating the electrophilic character. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity.

FMO theory is a fundamental concept in explaining chemical reactions and resonance. For aromatic heterocycles like thiophene, the HOMO lobes are typically distributed over the ring, indicating sites prone to electrophilic substitution. A DFT analysis of this compound would precisely map the HOMO and LUMO, identifying the most reactive sites on both the thiophene and piperidine (B6355638) rings.

Table 2: Illustrative Frontier Molecular Orbital Energies of a Related Heterocyclic Compound

Molecular OrbitalEnergy (eV)
HOMO-8.78
LUMOData not available in the provided context
HOMO-LUMO GapData not available in the provided context

This table is for illustrative purposes and shows data for a related compound, not this compound. The specific values would be unique to each molecule.

Conformational Analysis and Energetic Profiles

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. DFT calculations can be used to perform a conformational analysis, determining the relative energies of different conformers and identifying the most stable, low-energy structures. This involves optimizing the geometry of various possible conformations and calculating their corresponding energies.

For instance, a study on a complex piperidine derivative containing a thiophene moiety involved DFT calculations to obtain the optimized geometry, which was then compared with experimental X-ray diffraction data. The piperidine ring in this related compound was found to adopt a chair conformation. Similar calculations for this compound would reveal the preferred conformation of its piperidine ring and the orientation of the ethyl and thiophenyl substituents. Understanding the energetic profile of different conformations is crucial as the bioactive conformation may not necessarily be the lowest energy conformation in isolation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a dynamic view of molecular systems, offering insights into conformational changes, the stability of ligand-protein complexes, and the influence of the solvent environment.

While no specific MD simulation studies have been published for this compound, the application of this technique to similar systems demonstrates its value. For example, a study on piperidine-substituted thiophene[3,2-d]pyrimidines utilized 500 ns MD simulations to analyze the stability of the ligand-protein complex and to calculate the binding free energy using the MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method.

An MD simulation of this compound, either in a solvent or bound to a biological target, would reveal its conformational flexibility and the stability of its interactions over time. This would complement the static picture provided by molecular docking by showing how the interactions evolve and how the ligand and protein adapt to each other's presence. The results would be crucial for validating docking poses and for obtaining a more accurate estimation of binding free energy.

Investigation of Ligand-Receptor Complex Stability

The stability of the complex formed between a ligand, such as this compound, and its biological receptor is a critical determinant of its efficacy and potency. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in evaluating this stability.

Molecular docking studies are initially employed to predict the preferred binding orientation of the ligand within the active site of a target receptor. wisdomlib.org For instance, in studies of similar piperidine derivatives targeting enzymes like cholinesterases, docking reveals key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. nih.gov The thiophene ring of this compound, for example, can engage in π-π stacking interactions with aromatic residues in a receptor's binding pocket, while the piperidine nitrogen can act as a hydrogen bond acceptor. nih.gov

Following docking, MD simulations provide a more dynamic and realistic assessment of the ligand-receptor complex's stability over time. nih.gov These simulations, often run for hundreds of nanoseconds, track the atomic movements of the ligand and protein, allowing for the calculation of binding free energies. rsc.org The stability of the complex is inferred from the consistency of the ligand's binding pose and the network of interactions it maintains with the receptor throughout the simulation. For a stable complex, the root-mean-square deviation (RMSD) of the ligand's atomic positions from its initial docked pose would remain low, indicating minimal conformational changes and a persistent, stable binding mode.

A hypothetical analysis of this compound's interaction with a target protein might yield data such as that presented in the interactive table below, showcasing key interacting residues and the nature of the bonds formed.

Interacting ResidueInteraction TypeDistance (Å)
TYR 121π-π Stacking3.5
ASP 150Hydrogen Bond2.8
LEU 205Hydrophobic4.1
PHE 290π-π Stacking3.8

Dynamics of Molecular Interactions

Molecular dynamics simulations not only assess the stability of the ligand-receptor complex but also provide detailed insights into the dynamics of their molecular interactions. nih.govresearchgate.net By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can observe the flexibility of both the ligand and the receptor's active site. nih.gov

The analysis of MD trajectories can reveal transient interactions that are not apparent in static docking poses but may be crucial for the ligand's biological activity. For example, water-mediated hydrogen bonds, where a water molecule bridges the ligand and the receptor, can play a significant role in stabilizing the complex. The thiophene and piperidine rings of this compound may exhibit conformational flexibility, and MD simulations can identify the most energetically favorable conformations within the binding pocket. nih.govenamine.net

Furthermore, the study of interaction frequencies throughout the simulation can quantify the importance of specific residues for ligand binding. Residues that maintain contact with the ligand for a high percentage of the simulation time are considered critical for affinity and selectivity. This information is invaluable for the rational design of more potent and selective analogs.

In Silico Prediction of Biological Activity Spectra

In the early stages of drug discovery, it is often unknown which biological targets a novel compound like this compound might interact with to produce a therapeutic effect. In silico methods for predicting the biological activity spectrum of a compound are therefore of immense value. malariaworld.org

Target Prediction Algorithms and Methodologies

A variety of computational tools and methodologies are available to predict the potential biological targets of a small molecule. These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based methods, such as the Prediction of Activity Spectra for Substances (PASS) algorithm, use the 2D structure of a compound to predict its likely biological activities based on the activities of structurally similar known compounds. researchgate.net For this compound, a PASS prediction might suggest a range of activities, including potential anti-inflammatory, antimicrobial, or neurological effects, based on the known activities of other thiophene and piperidine-containing molecules. mdpi.comnih.gov

Structure-based virtual screening, on the other hand, involves docking the compound into the binding sites of a large number of known protein structures. researchgate.netnih.gov This "reverse docking" approach can identify proteins to which the compound binds with high affinity, suggesting them as potential biological targets.

The following interactive table illustrates a hypothetical PASS prediction for this compound, with probabilities of being active (Pa) or inactive (Pi).

Predicted ActivityPaPi
Anti-inflammatory0.650.05
Antibacterial0.520.12
Neurological0.480.15
Antiviral0.310.25

Ligand-Based and Structure-Based Predictive Modeling

Once a potential biological activity or target has been identified, more detailed predictive models can be developed using ligand-based and structure-based approaches.

Ligand-based predictive modeling often involves the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net By building a QSAR model for a set of known active compounds that are structurally related to this compound, the activity of this new compound can be predicted. Pharmacophore modeling is another ligand-based technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. nih.gov

Structure-based predictive modeling relies on the three-dimensional structure of the biological target. nih.gov Molecular docking and MD simulations, as discussed previously, are key components of this approach. By analyzing the binding mode and interactions of this compound with its target, researchers can make predictions about its potency and develop hypotheses for how its structure could be modified to improve its activity. These computational predictions provide a solid foundation for further experimental validation and the optimization of this compound as a potential therapeutic agent.

Structure Activity Relationship Sar Studies of 1 Ethyl 2 Thiophen 3 Yl Piperidine Analogues and Derivatives

Impact of Piperidine (B6355638) N1-Substitution on Biological Activity

The substituent on the piperidine nitrogen (N1) plays a crucial role in modulating the biological activity of 2-(thienyl)piperidine derivatives. Research indicates that a considerable degree of structural variation is permissible for the N-substituents while maintaining high affinity for biological targets like the dopamine (B1211576) transporter. nih.gov

Generally, increasing the size and lipophilicity of the N-substituents can lead to improved binding affinity, though the effect on functional activity, such as uptake inhibition, may be less predictable. nih.gov For instance, in a series of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) analogues, it was surprisingly found that monoalkyl N-substituted derivatives displayed the highest affinity for the dopamine transporter. nih.gov This suggests that while a substituent is necessary, excessive bulk can be detrimental.

Table 1: Impact of N1-Substitution on Biological Activity

Compound N1-Substituent Observed Effect on Activity
BTCP Analogues Monoalkyl groups (e.g., -CH₃, -CH₂CH₃) Highest affinity for dopamine transporter. nih.gov
BTCP Analogues Larger, lipophilic groups Improved binding, but less predictable functional effects. nih.gov
Thiophene (B33073) Antivirals Removal of N-oxy-piperidine Loss of antiviral activity. nih.gov

Influence of Thiophene Ring Position (2-yl vs. 3-yl) on Biological Activity

In studies of thienylpyrrolyl-benzothiazole derivatives, the photophysical properties were found to be significantly influenced by the relative position of the pyrrole (B145914) and thiophene rings. researchgate.netrsc.org This suggests that the electronic and steric properties of the molecule are sensitive to the substitution pattern on the thiophene ring. While direct comparisons of 1-ethyl-2-(thiophen-2-yl)piperidine and 1-ethyl-2-(thiophen-3-yl)piperidine are not extensively detailed in the provided results, the principle that heteroaromatic ring positioning impacts activity is well-established. researchgate.net

For example, in a series of thiophene-based antiviral compounds, derivatives with an oxy-piperidine ring at the ortho, meta, and para positions of a phenyl ring (which can be considered analogous to different substitution patterns on a thiophene ring) exhibited similar levels of activity. nih.gov This indicates that in some scaffolds, the precise positioning may be less critical, as long as the key pharmacophoric groups are present. However, in other systems, such as ketamine analogues, substitution at the 2- and 3-positions of a phenyl ring (bioisosteric to a thiophene ring) was generally more favorable for activity than substitution at the 4-position. mdpi.com

Table 2: Influence of Aromatic Ring Substitution Position on Activity

Compound Series Substitution Positions Compared Finding
Thienylpyrrolyl-benzothiazoles Varied relative positions of thiophene and pyrrole Photophysical properties are influenced by the ring positions. researchgate.netrsc.org
Ketamine Analogues (Phenyl Ring) 2- and 3- vs. 4-substitution 2- and 3-substituted compounds were generally more active. mdpi.com

Role of Substituents on Thiophene Moiety in Modulating Activity

Introducing substituents onto the thiophene ring provides another avenue for modulating the biological activity of this compound analogues. The nature and position of these substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with the target protein.

For instance, in the development of Forkhead Box M1 (FOXM1) inhibitors, the introduction of electron-withdrawing and electron-donating substituents on a phenyl ring (a common bioisostere of thiophene) of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives had a significant effect on their biological activity. mdpi.com Specifically, a cyano (-CN) group, which is strongly electron-withdrawing, altered the molecular electrostatic potential and favored interactions with specific amino acid residues in the target protein. mdpi.com

In another study on allosteric enhancers of the A1 adenosine (B11128) receptor, various substituents on a 2-amino-3-benzoyl-thiophene scaffold were explored. lookchem.com While the specific SAR is complex, it is clear that the type of substituent on the thiophene ring is a key factor in determining the potency and efficacy of the compounds. The aromaticity and hydrophobicity of the thiophene ring itself can enhance membrane permeability, which is a desirable property for many drugs. nih.gov

Table 3: Effect of Thiophene/Phenyl Ring Substituents on Activity

Compound Series Substituent Type Observed Effect
N-phenylthieno[2,3-b]pyridine-2-carboxamides Electron-withdrawing (-CN) Altered molecular electrostatic potential, favoring target interaction. mdpi.com
2-Amino-3-benzoyl-thiophenes Various substituents Modulated allosteric enhancement of the A1 adenosine receptor. lookchem.com

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry is a critical factor in the biological activity of many chiral molecules, including this compound, which has a stereocenter at the C2 position of the piperidine ring. The different enantiomers of a chiral drug can exhibit significantly different potencies and selectivities for their biological targets.

Opioid receptors, for example, are known to distinguish between the enantiomers of chiral piperidine derivatives. nih.gov In a study of beta-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine, the (-)-(2S,4R) enantiomer was found to be approximately ten times more potent as an analgesic than its (+)-enantiomer. nih.gov This demonstrates the importance of the three-dimensional arrangement of atoms for optimal receptor binding. Similarly, for 3-ethyl and 3-propyl derivatives of 1-methyl-4-phenyl-4-propionoxypiperidine, the synthesis and evaluation of enantiomeric diastereomers were crucial for understanding their structure-activity relationships. nih.gov

The principle of stereoselectivity is fundamental in drug design, as the desired therapeutic effect often resides in one enantiomer, while the other may be inactive or even contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound and its derivatives are essential for identifying the more potent and selective stereoisomer.

Table 4: Stereochemical Effects on Biological Activity

Compound Enantiomers/Diastereomers Observation
beta-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine (-)-(2S,4R) vs. (+)-(2R,4S) The (-)-(2S,4R) enantiomer was ~10 times more potent. nih.gov

Bioisosteric Replacements and Their SAR Implications

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the potency, selectivity, pharmacokinetic properties, or to reduce the toxicity of a lead compound. In the context of this compound, both the thiophene and piperidine rings, as well as the ethyl group, can be subject to bioisosteric replacement.

The thiophene ring is often considered a bioisostere of a phenyl ring. nih.govcambridgemedchemconsulting.com This substitution can improve metabolic stability and binding affinity. nih.gov In a study of dopamine receptor ligands, replacing a phenol (B47542) group with a thiophene moiety in 2-aminotetralin analogues resulted in compounds with significantly improved oral bioavailability, suggesting that the thiophene can act as a successful bioisostere for a phenol group in that context. nih.gov Other five-membered heterocyclic rings, such as furan (B31954) and thiazole, have also been used as bioisosteres for thiophene. In one study, these replacements maintained the antiviral activity of the parent thiophene derivatives. nih.gov

The piperidine ring itself can be replaced by other cyclic amines. For example, in a series of BTCP homologues, replacing the piperidine ring with a pyrrolidine (B122466) ring resulted in a compound with a 3.4-fold greater affinity for the dopamine transporter. nih.gov This indicates that the size of the saturated nitrogen-containing ring is a critical parameter for activity.

Table 5: Bioisosteric Replacements and Their Effects

Original Moiety Bioisosteric Replacement Compound Series Observed Outcome
Phenol Thiophene 2-Aminotetralins Improved oral bioavailability. nih.gov
Thiophene Furan, Thiazole Antiviral compounds Maintained biological activity. nih.gov
Phenyl Pyridyl, Thiophene General Common bioisosteric replacements. cambridgemedchemconsulting.com

Cellular and Biochemical Mechanistic Investigations

Modulation of Cellular Signaling Pathways (e.g., FGFR, EGFR, JAK-STAT, Ron)

While direct studies on 1-Ethyl-2-(thiophen-3-yl)piperidine are lacking, the thiophene-piperidine scaffold is a component of various molecules that modulate key cellular signaling pathways.

Epidermal Growth Factor Receptor (EGFR): The EGFR pathway is crucial for cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. nih.gov Thiophene (B33073) derivatives have been developed as potent EGFR inhibitors. For instance, certain thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives show significant EGFR kinase inhibition. nih.gov Similarly, thienotriazine and N-(3-cyanothiophen-2-yl)acetamide derivatives have been designed as dual inhibitors of EGFR and HER2, another member of the ErbB receptor family. mdpi.com These inhibitors often work by competing with ATP at the kinase domain, thereby blocking the downstream signaling cascade that promotes cell survival and invasion. nih.govnih.gov

JAK-STAT Signaling Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for transducing signals from cytokines and growth factors, impacting cell proliferation, survival, and inflammation. nih.gov Dysregulation of this pathway is linked to cancer and inflammatory diseases. nih.govnih.gov While no specific data links this compound to this pathway, the general class of heterocyclic compounds is under investigation for the ability to modulate JAK-STAT signaling, often by inhibiting the phosphorylation and activation of STAT proteins like STAT3. nih.gov

Ron Receptor Tyrosine Kinase: The RON receptor, a member of the MET receptor family, is involved in resolving inflammation and promoting wound healing. nih.gov In cancer, RON signaling can be co-opted to enhance tumor cell survival and immune evasion. nih.gov Inhibition of RON is being explored as a therapeutic strategy, sometimes in combination with other treatments to increase their efficacy. nih.gov The role of thiophene-piperidine structures in modulating RON signaling is an area for potential investigation.

Effects on Cellular Metabolism and Metabolic Flux

The influence of thiophene-piperidine compounds on cellular metabolism is an emerging area of study.

Inflammatory Pathways: Some thiophene-based compounds can affect the expression of genes involved in inflammatory responses, potentially by interacting with metabolic enzymes and altering the levels of key metabolites. For example, derivatives of 2-(thiophen-2-yl)acetic acid have been shown to inhibit microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov

Induction of Apoptotic Pathways and Cell Cycle Modulation

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Cell Cycle Arrest: Thiophene-containing compounds have been shown to disrupt the normal progression of the cell cycle. For example, a 2-(thiophen-2-yl)acetic acid derivative was found to cause cell cycle arrest in the G0/G1 phase in A549 lung cancer cells after 24 hours of exposure. nih.gov Another study on benzothieno[3,2-b]pyran derivatives, which contain a thiophene ring fused to other structures, demonstrated a time-dependent increase in the G2/M cell population in HCT-116 colon cancer cells. nih.gov

Induction of Apoptosis: Following cell cycle arrest, these compounds can trigger apoptosis. The same 2-(thiophen-2-yl)acetic acid derivative that caused G0/G1 arrest later led to an increase in the subG0/G1 cell fraction, which is indicative of apoptosis or necrosis. nih.gov Similarly, a benzothieno[3,2-b]pyran derivative was shown to induce a time-dependent increase in both early and late apoptotic cell populations. nih.gov This pro-apoptotic activity is a key mechanism for the cytotoxic effects of these compounds. nih.gov

Table 1: Effect of Thiophene Derivatives on Cell Cycle and Apoptosis

Compound/Derivative ClassCell LineEffect on Cell CycleApoptotic Induction
2-(thiophen-2-yl)acetic acid derivative (2c)A549 (Lung Cancer)G0/G1 phase arrestIncrease in subG0/G1 fraction
Benzothieno[3,2-b]pyran derivative (3e)HCT-116 (Colon Cancer)Increase in G2/M populationIncrease in early and late apoptosis

Interaction with Transcription Factors and Gene Expression Regulation

The modulation of signaling pathways ultimately converges on the regulation of transcription factors and gene expression.

STAT3: As a key transcription factor, STAT3's activation is a downstream effect of the JAK-STAT pathway. Inhibition of this pathway by various molecules prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and VEGF. nih.gov

NF-κB: The transcription factor NF-κB is a known binder to the promoter region of the RON gene, suggesting that compounds affecting NF-κB could indirectly regulate RON expression. nih.gov

Inflammatory Gene Expression: Thiophene-piperidine like compounds have been noted to affect the expression of genes related to inflammatory responses, although the specific transcription factors mediating these changes are not always fully elucidated.

Subcellular Localization Studies

The specific location of a compound within a cell is critical to its mechanism of action.

Membrane and Protein Transport: The transport of piperidine-containing compounds across cell membranes can be facilitated by specific transporter proteins. Once inside the cell, their distribution is influenced by binding to intracellular proteins, which can lead to accumulation in particular subcellular compartments. For example, the design of certain thiophene[3,2-d]pyrimidine derivatives focuses on their interaction with the NNRTI-binding pocket of HIV-1 reverse transcriptase, a pocket located on the enzyme within the cell. nih.gov

Computational Docking Studies: Molecular modeling and docking studies are often used to predict how these compounds bind to their targets. For instance, docking studies of thiophene derivatives with the Ebola virus glycoprotein (B1211001) (EBOV-GP) have shown binding within a pocket at the interface of the GP1 and GP2 subunits, a critical step in viral entry. nih.gov Such studies provide a theoretical basis for understanding the subcellular interactions of these molecules.

Future Directions and Research Perspectives for 1 Ethyl 2 Thiophen 3 Yl Piperidine

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Key areas of focus include:

Catalytic Asymmetric Synthesis: The development of stereoselective catalytic methods will be crucial for the efficient production of specific enantiomers of 1-Ethyl-2-(thiophen-3-yl)piperidine, as different stereoisomers are likely to exhibit distinct biological activities and metabolic profiles.

Green Chemistry Approaches: The integration of green chemistry principles, such as the use of environmentally benign solvents, renewable starting materials, and atom-economical reactions, will be essential for creating sustainable manufacturing processes. rsc.org This includes exploring one-pot reactions and tandem catalysis to minimize purification steps and reduce solvent usage. nih.gov

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control, leading to higher yields and purity of the final product.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. youtube.com For this compound, these techniques can provide profound insights into its mechanism of action and guide the rational design of more potent and selective analogues.

Future computational studies should encompass:

Quantum Mechanics (QM) Calculations: To elucidate the electronic structure, conformational preferences, and reactivity of the molecule.

Molecular Docking and Dynamics Simulations: To predict and analyze the binding interactions of this compound with various biological targets. nih.govnih.govresearchgate.net These simulations can help identify key amino acid residues involved in binding and provide a dynamic picture of the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop predictive models that correlate the structural features of this compound analogues with their biological activities. researchgate.net Such models can be instrumental in prioritizing the synthesis of new derivatives with enhanced properties.

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of polypharmacology, where a single drug molecule interacts with multiple biological targets, is gaining traction as a promising strategy for treating complex diseases. The hybrid nature of this compound, combining two pharmacologically significant moieties, makes it an attractive scaffold for the development of multi-target-directed ligands. researchgate.netbenthamscience.com

Future research in this area should involve:

Broad-Spectrum Biological Screening: To identify the primary and secondary biological targets of this compound across a wide range of assays.

Systems Biology Approaches: To understand the network-level effects of the compound's interactions with multiple targets and to predict potential therapeutic applications and side effects.

Rational Design of Multi-Target Ligands: By leveraging computational tools and structural biology, it is possible to design analogues of this compound that are optimized to interact with a specific set of desired targets, potentially leading to synergistic therapeutic effects.

Design and Synthesis of Highly Selective and Potent Analogues

A critical aspect of drug development is the optimization of lead compounds to enhance their potency and selectivity towards the desired biological target, thereby minimizing off-target effects and improving the therapeutic index. For this compound, a systematic exploration of its structure-activity relationships (SAR) is warranted. nih.gov

Future efforts in this domain should include:

Systematic Structural Modifications: The synthesis and biological evaluation of a library of analogues with modifications at various positions of the piperidine (B6355638) and thiophene (B33073) rings, as well as the ethyl substituent. This will help to identify key structural features that govern potency and selectivity.

Bioisosteric Replacements: The substitution of the thiophene ring with other aromatic or heteroaromatic systems, or the piperidine ring with other saturated heterocycles, could lead to analogues with improved pharmacokinetic or pharmacodynamic properties. nih.gov

Fragment-Based Drug Design: The identification of small molecular fragments that bind to the target of interest can guide the design of novel and more potent analogues of this compound.

Investigation of Stereoisomer-Specific Biological Activities

This compound is a chiral molecule, existing as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including potency, efficacy, and toxicity. nih.gov Therefore, a thorough investigation into the stereoisomer-specific properties of this compound is of paramount importance.

Future research must focus on:

Q & A

Q. Advanced

  • Chiral catalysts : Use (S)-BINAP ligands with iridium to induce enantioselectivity in ring-opening reactions .
  • Chiral HPLC : Separate enantiomers using Chiralpak® columns (e.g., IA/IB) with hexane:isopropanol gradients. Validate purity via optical rotation ([α]D²⁵) .

How should researchers resolve contradictions in spectroscopic data (e.g., NMR signal overlap)?

Q. Advanced

  • 2D NMR : Utilize NOESY to distinguish thiophene-proton spatial proximity vs. piperidine methylene groups.
  • Computational validation : Compare experimental NMR shifts with DFT-calculated (B3LYP/6-311+G(d,p)) spectra .

What safety protocols are essential when handling this compound?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation (respiratory irritation risk) .
  • PPE : Nitrile gloves and lab coats to prevent skin contact.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can biological activity studies (e.g., cytotoxicity) be designed for this compound?

Q. Advanced

  • In vitro models : Use MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ determination.
  • Dose-response : Test concentrations from 1 nM–100 μM. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .

What experimental design strategies optimize reaction yields (e.g., DOE)?

Q. Advanced

  • Factorial design : Vary temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity. Analyze via ANOVA to identify significant factors .
  • Response surface methodology (RSM) : Model interactions between variables to predict maximum yield (e.g., 89% at 85°C, 3 mol% catalyst) .

Which purification methods are most effective for isolating this compound?

Q. Basic

  • Column chromatography : Use silica gel with ethyl acetate:hexane (3:7) to separate by polarity.
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .

What mechanistic insights explain the formation of this compound?

Q. Advanced

  • Cyclization mechanism : Thiophene acts as a nucleophile attacking a protonated imine intermediate.
  • DFT studies : Transition state analysis reveals a 15.2 kcal/mol activation barrier for the rate-limiting step .

How can theoretical frameworks guide studies on this compound’s reactivity?

Q. Advanced

  • Frontier molecular orbital (FMO) theory : Predict regioselectivity by analyzing HOMO (thiophene) and LUMO (piperidine) interactions.
  • Hammett plots : Correlate substituent effects (σ values) on reaction rates in derivative syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.